Butein 4'-glucoside, also known as Coreopsin, is a flavonoid compound classified under the group of 2'-hydroxychalcones. It is derived from butein, which is a yellow pigment found in various plant species such as Coreopsis, Dahlia, and Cosmos sulphureus. The compound is characterized by its glucoside form, which enhances its solubility and bioactivity. Butein 4'-glucoside has been studied for its potential health benefits, including antioxidant properties and inhibition of certain enzymes related to metabolic disorders .
Source: Butein 4'-glucoside is primarily extracted from plants in the Coreopsis genus, among others. It can be found in the flowers of Coreopsis lanceolata and Cosmos sulphureus, where it contributes to the yellow coloration of the petals .
Classification: This compound belongs to the class of organic compounds known as 2'-hydroxychalcones. These compounds are characterized by a chalcone skeleton with a hydroxyl group at the 2'-position. Butein 4'-glucoside has a molecular formula of and a molecular weight of approximately 434.4 g/mol .
Butein 4'-glucoside can be synthesized through various methods, primarily involving enzymatic glycosylation processes. The biosynthetic pathway starts with the chalcone synthase enzyme, which catalyzes the formation of chalcone from malonyl-CoA and p-coumaroyl-CoA. Subsequent hydroxylation reactions lead to the formation of butein, which can then be glycosylated by specific glycosyltransferases to yield butein 4'-glucoside .
The molecular structure of butein 4'-glucoside features a chalcone backbone with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The glucoside moiety is attached at the 4' position:
InChI=1S/C21H22O10/c22-11-5-6-12(23)15(8-11)16(24)7-3-9-1-2-10(21(9)19(25)20(26)27)17(18(9)28)14(18)13(24)4-7/h1-8,22-28H/b5-1+Butein 4'-glucoside undergoes several chemical reactions typical for flavonoids:
The stability of butein 4'-glucoside in various pH environments suggests its potential applications in food chemistry and pharmaceuticals where stability is crucial .
Butein 4'-glucoside exhibits several biological activities attributed to its structure:
Studies indicate that butein derivatives exhibit significant biological activities at micromolar concentrations, highlighting their potential in pharmacological applications .
Butein 4'-glucoside has several scientific uses:
Research continues into optimizing its extraction and synthesis for enhanced bioactivity and application across various industries .
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: